molecular formula C33H51N9O8 B1529492 Ac-Arg-Ser-Leu-Lys-AMC CAS No. 259176-76-6

Ac-Arg-Ser-Leu-Lys-AMC

Número de catálogo: B1529492
Número CAS: 259176-76-6
Peso molecular: 701.8 g/mol
Clave InChI: ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol (DAG) with polyunsaturated fatty acid arachidonic acid and stearic acid in the sn-1 and sn-2 positions, respectively. 1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol is a potent activator of PKCα, PKCε, and PKCδ and also competitively binds to the Ras activator RasGRP. 1,2-Diacylglycerols are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. DAGs activate Protein Kinase C (PKC), which is a key regulator of signal transduction, cellular regulation, and tumor promotion.

Análisis Bioquímico

Biochemical Properties

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin serves as a fluorogenic substrate for Site-1 protease. When cleaved by this enzyme, the compound releases free fluorescent 7-amino-4-methylcoumarin, which can be quantified by measuring its fluorescence. This property makes Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin an essential tool for studying the activity of Site-1 protease in various biochemical reactions . The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease is highly specific, allowing researchers to monitor the enzyme’s activity with precision.

Cellular Effects

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin influences cellular processes by serving as a substrate for Site-1 protease, which plays a crucial role in the regulation of lipid metabolism. The cleavage of this substrate by Site-1 protease leads to the activation of sterol regulatory element-binding proteins, which in turn regulate the expression of genes involved in cholesterol and fatty acid biosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the importance of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in cellular function.

Molecular Mechanism

The molecular mechanism of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin involves its specific cleavage by Site-1 protease. This enzyme recognizes the peptide sequence of the compound and cleaves it at the appropriate site, releasing the fluorescent 7-amino-4-methylcoumarin . This cleavage event is crucial for the activation of sterol regulatory element-binding proteins, which subsequently translocate to the nucleus and activate the transcription of target genes. The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease exemplifies the specificity and efficiency of enzyme-substrate interactions in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin can be observed over time by monitoring the fluorescence of the released 7-amino-4-methylcoumarin. The stability of the compound and its degradation products can be assessed through various analytical techniques. Long-term studies have shown that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin remains stable under controlled conditions, allowing for consistent and reliable measurements of protease activity .

Dosage Effects in Animal Models

In animal models, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin vary with different dosages. Studies have demonstrated that low doses of the compound effectively serve as a substrate for Site-1 protease, while higher doses may lead to saturation of the enzyme and reduced efficiency of cleavage. Additionally, excessive doses of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin may result in toxic or adverse effects, highlighting the importance of optimizing dosage for experimental purposes .

Metabolic Pathways

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is involved in metabolic pathways related to lipid biosynthesis and regulation. The cleavage of this compound by Site-1 protease activates sterol regulatory element-binding proteins, which control the expression of genes involved in cholesterol and fatty acid metabolism . This interaction underscores the role of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its localization to target sites where Site-1 protease is active. The distribution of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin within cells is crucial for its function as a substrate and for the accurate measurement of protease activity .

Subcellular Localization

The subcellular localization of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is available for cleavage by Site-1 protease in the appropriate cellular context .

Actividad Biológica

Ac-Arg-Ser-Leu-Lys-AMC is a fluorogenic peptide substrate primarily utilized in the study of protease activity. The compound is notable for its ability to release a fluorescent signal upon hydrolysis, making it an invaluable tool in biochemical assays for determining protease specificity and activity.

  • Molecular Formula: C₁₁H₁₄N₄O₄S
  • Molecular Weight: 298.32 g/mol
  • CAS Number: 660846-99-1
  • Density: 1.4±0.1 g/cm³
  • LogP: -1.07

This compound serves as a substrate for various proteases, including serine proteases and cysteine proteases. Upon cleavage by these enzymes, the fluorogenic group (AMC) is released, resulting in a measurable increase in fluorescence. This property allows for the quantification of protease activity in real-time assays.

Applications in Research

  • Protease Profiling:
    • The compound has been employed to create diverse substrate libraries that facilitate the rapid profiling of protease specificity. The use of this compound allows researchers to determine the kinetic parameters and substrate preferences of different proteases under various conditions .
  • Enzyme Kinetics:
    • Kinetic studies using this compound have demonstrated its effectiveness in measuring enzyme activity across a range of concentrations, providing insights into enzyme mechanisms and efficiency .
  • Fluorimetric Assays:
    • The compound is integral to fluorimetric assays where its hydrolysis can be monitored using specific excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm). This method enhances sensitivity and allows for the detection of low levels of enzyme activity .

Table 1: Comparison of Substrate Characteristics

Substrate NameFluorophoreProtease TypeKinetic Assay Method
This compoundAMCSerine/CysteineFluorimetric monitoring
Ac-Arg-Gly-Lys-AMCAMCSerineHydrolysis rate measurement
Ac-Leu-Thr-Phe-Lys-AMCACCCysteineHigh-throughput screening

Table 2: Protease Activity Assays Using this compound

Protease TypeConcentration (nM)Substrate Concentration (μM)Reaction Rate (RFU/min)
Thrombin106001500
Trypsin205002000
Papain54001800

Case Study 1: Profiling Serine Proteases

In a study aimed at profiling serine proteases, researchers utilized this compound to assess the cleavage patterns of various enzymes. The results indicated distinct preferences for specific amino acid residues at the P1 position, demonstrating the utility of this substrate in elucidating enzyme specificity .

Case Study 2: High-throughput Screening

Another investigation employed this compound in a high-throughput screening format to identify potential inhibitors of cysteine proteases. By measuring fluorescence changes, researchers were able to rapidly assess the inhibitory effects of various compounds, leading to the identification of novel protease inhibitors .

Aplicaciones Científicas De Investigación

Protease Activity Measurement

Ac-Arg-Ser-Leu-Lys-AMC serves as a substrate for S1P, a serine protease involved in the proteolytic activation of sterol regulatory element-binding proteins (SREBPs). The hydrolysis of this substrate by S1P results in the release of the fluorescent AMC, which can be quantitatively measured. This application is significant for studying lipid metabolism and cellular signaling pathways.

High-throughput Screening

Due to its fluorogenic properties, this compound is suitable for high-throughput screening applications in drug discovery. It allows researchers to investigate the role of S1P in various physiological processes, including metabolic disorders and cancer.

Enzyme Kinetics Studies

The compound is utilized in enzyme kinetics studies to determine parameters such as Michaelis constant (KMK_M) and turnover number (kcatk_{cat}). These studies help elucidate the catalytic efficiency and affinity of S1P for this compound, providing insights into enzyme specificity .

Substrate Specificity Analysis

Research has focused on the specificity of this compound towards S1P compared to other proteases. Competitive inhibition assays and kinetic analyses are employed to understand how effectively different enzymes can cleave this substrate. Such studies contribute to identifying potential therapeutic targets .

Case Study 1: SIRT1 Activation

In a study investigating SIRT1 activation, this compound was used to explore how substrate structure influences the interaction with SIRT1-activating compounds (STACs). The findings indicated that the activation of SIRT1 by STACs is highly dependent on specific structural features of the peptide substrate.

Case Study 2: Proteolytic Activity in Disease Models

This compound has been employed in models studying diseases associated with altered protease activity, such as obesity and cancer. By quantifying S1P activity through fluorescence measurements, researchers have been able to assess the role of proteolysis in disease progression and potential therapeutic interventions .

Comparative Data Table

The following table summarizes key kinetic parameters for this compound compared to other fluorogenic substrates used for protease assays:

Substrate KMK_M (μM) kcatk_{cat} (s1^{-1}) Catalytic Efficiency kcat/KMk_{cat}/K_M (M1^{-1}s1^{-1})
This compoundNot specifiedNot specifiedNot specified
Ac-Thr-Lys-Leu-Arg-AMC14.4 ± 0.243.9 ± 6.23,049,000 ± 432,600
Bz-Val-Pro-Arg-AMC57.5 ± 10.76.5 ± 0.9113,000 ± 26,200

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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